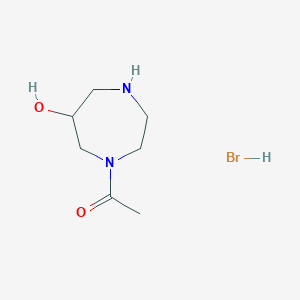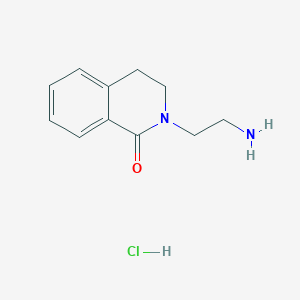
4-Cyclopropyl-1,4-diazepan-2-one
Descripción general
Descripción
4-Cyclopropyl-1,4-diazepan-2-one, also known as CPD, is a cyclic compound. It has a molecular weight of 154.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-1,4-diazepan-2-one . The InChI code for this compound is 1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) .Aplicaciones Científicas De Investigación
Optimization in Medicinal Chemistry
4-Cyclopropyl-1,4-diazepan-2-one derivatives have been optimized for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, demonstrating efficacy in the treatment of type 2 diabetes. Studies highlight the potency and selectivity of these derivatives, such as the 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one derivative, showcasing their role in oral bioavailability and therapeutic efficacy (Liang et al., 2007).
Synthetic Applications
4-Cyclopropyl-1,4-diazepan-2-one has found applications in synthetic chemistry, particularly in the formation of metal carbene precursors. These precursors facilitate diverse synthetic routes, including cyclopropanation and cycloaddition reactions, to produce various heterocyclic structures (Ren et al., 2017). Additionally, its use in Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions enables the efficient synthesis of diazepane or diazocane systems, providing a versatile approach to generating complex molecular frameworks (Banfi et al., 2007).
Crystal Structures and Docking Studies
The crystal structures of 1,4-diazepine derivatives, including 4-cyclopropyl-1,4-diazepan-2-one, have been investigated for their potential therapeutic applications. These studies include crystallographic analysis and molecular docking, revealing the compounds' interactions with target proteins, thus providing insights into their potential as drug molecules (Velusamy et al., 2015).
Catalytic and Synthetic Precursor Roles
The compound's derivatives play a crucial role in catalytic processes, such as the synthesis of 1,3-diazepanes via rhodacyclopentanones. This process demonstrates the versatility of cyclopropyl ureas in generating complex heterocyclic structures, highlighting the synthetic utility of 4-cyclopropyl-1,4-diazepan-2-one in organic synthesis (McCreanor et al., 2016).
Enzyme Inhibition and Cytotoxicity Studies
Palladacycle complexes derived from 4-cyclopropyl-1,4-diazepan-2-one and related structures have been evaluated for their in vitro activity as cytotoxic agents and enzyme inhibitors, demonstrating a correlation between cathepsin B inhibition and cytotoxicity. These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Spencer et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 4-Cyclopropyl-1,4-diazepan-2-one is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is a serine protease that plays a major role in glucose metabolism . It cleaves a dipeptide from the N-terminus of peptide substrates, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) .
Mode of Action
4-Cyclopropyl-1,4-diazepan-2-one acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the rapid breakdown of incretin hormones, thereby prolonging their physiological actions . This results in increased levels of GLP-1 and GIP, leading to decreased levels of blood glucose, hemoglobin A1c, and glucagon .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . The incretin hormones, GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, the breakdown of these hormones is prevented, leading to increased insulin secretion, decreased glucagon secretion, and consequently, improved control of blood glucose levels .
Pharmacokinetics
ZY15557 is a potent, competitive, and long-acting inhibitor of DPP-4 with a half-life of 35.8 minutes . It is reasonable to expect that 4-Cyclopropyl-1,4-diazepan-2-one may have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of DPP-4 by 4-Cyclopropyl-1,4-diazepan-2-one results in enhanced active GLP-1 and insulin in mice and rats, providing dose-dependent anti-hyperglycemic effects . Anti-hyperglycemic effects were also observed in db/db mice and Zucker fatty rats .
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclopropyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10(7-2-3-7)5-1-4-9-8/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQQOHYAQYMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



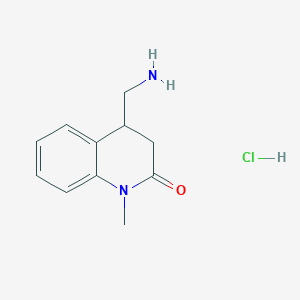
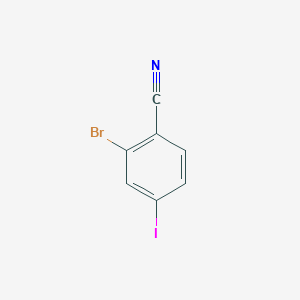
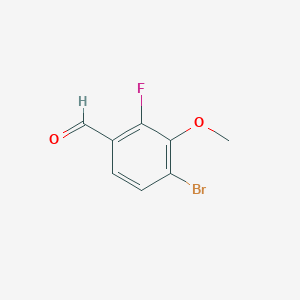
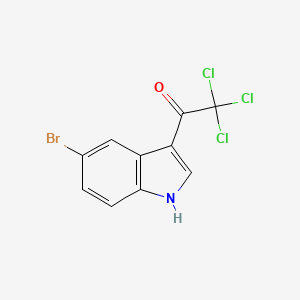
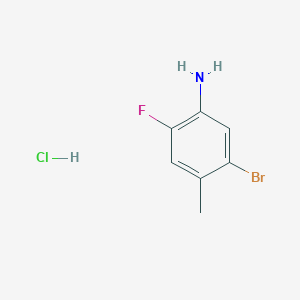


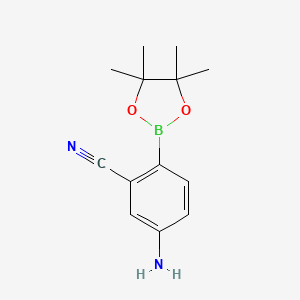
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
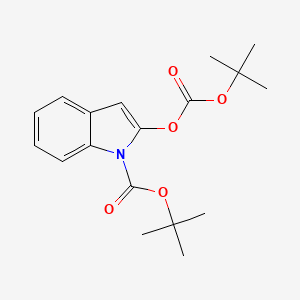
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
